Bienvenue dans la boutique en ligne BenchChem!

4-(Pyrimidin-2-ylamino)butanoic acid

GABA-AT Enzyme Inhibition Neurological Research

This bifunctional pyrimidine-amino acid conjugate provides a defined, low-affinity GABA-AT (Ki 45.9 μM) and hCA I (Ki 83.1 μM) inhibition baseline essential for reproducible SAR exploration. Its weak but quantifiable target engagement serves as a benchmark for potency optimization in neurological disorder programs and as a non-sulfonamide negative control to ensure assay specificity. Favorable physicochemical properties (predicted LogP 0.24, high aqueous solubility) make it an ideal fragment for structure-based elaboration. The carboxylic acid and aminopyrimidine handles enable facile conjugation for library synthesis. Choose this data-driven starting point to anchor your medicinal chemistry efforts.

Molecular Formula C8H11N3O2
Molecular Weight 181.195
CAS No. 27179-33-5
Cat. No. B2963987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrimidin-2-ylamino)butanoic acid
CAS27179-33-5
Molecular FormulaC8H11N3O2
Molecular Weight181.195
Structural Identifiers
SMILESC1=CN=C(N=C1)NCCCC(=O)O
InChIInChI=1S/C8H11N3O2/c12-7(13)3-1-4-9-8-10-5-2-6-11-8/h2,5-6H,1,3-4H2,(H,12,13)(H,9,10,11)
InChIKeyRVGJESXWPZEPBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrimidin-2-ylamino)butanoic Acid (CAS 27179-33-5): A Modest Affinity Pyrimidine-Amino Acid Scaffold for Enzyme Inhibition and Chemical Biology


4-(Pyrimidin-2-ylamino)butanoic acid (CAS 27179-33-5) is a pyrimidine-amino acid conjugate (molecular weight 181.19, formula C8H11N3O2) that functions as a low-affinity inhibitor of gamma-aminobutyrate transaminase (GABA-AT) and carbonic anhydrase I (CA I) [1][2]. Characterized by a moderate predicted logP of 0.24 and a polar surface area of 75 Ų, this building block is primarily utilized in medicinal chemistry for exploring structure-activity relationships of pyrimidine-based enzyme modulators and as a scaffold for developing derivatives with enhanced target engagement . Its value lies in its defined, albeit weak, interaction with specific therapeutic targets, providing a quantifiable baseline for chemical optimization efforts.

Why 4-(Pyrimidin-2-ylamino)butanoic Acid Cannot Be Simply Replaced by Other Pyrimidine-Amino Acid Analogs


Substituting 4-(pyrimidin-2-ylamino)butanoic acid with other pyrimidine-amino acid analogs is not scientifically sound due to significant differences in target engagement and physicochemical properties. Even minor structural modifications, such as adding a methyl group (e.g., 3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid) or a methylthio group (e.g., 4-(methylthio)-2-(pyrimidin-2-ylamino)butanoic acid) [1], alter the molecule's steric bulk, hydrogen-bonding capacity, and overall polarity, directly impacting its Ki for specific enzymes like GABA-AT and CA I. Furthermore, the position of the amino acid moiety on the pyrimidine ring is critical; 4-(pyrimidin-2-ylamino)butanoic acid, with its linear butanoic acid chain, exhibits a distinct activity profile compared to compounds with different chain lengths or branching . Therefore, assuming functional equivalence without rigorous comparative data on enzyme affinity and selectivity could compromise experimental reproducibility and lead to flawed structure-activity relationship (SAR) interpretations.

Quantitative Differentiation of 4-(Pyrimidin-2-ylamino)butanoic Acid: Evidence-Based Comparative Data


Comparative Enzyme Inhibition: 4-(Pyrimidin-2-ylamino)butanoic Acid Exhibits Low Micromolar Affinity for GABA-AT

In direct head-to-head comparison, 4-(pyrimidin-2-ylamino)butanoic acid demonstrates a Ki of 45,900 nM (45.9 µM) for GABA-aminotransferase (GABA-AT) from pig brain, positioning it as a low micromolar affinity tool [1]. This affinity is significantly lower than that of known potent GABA-AT inhibitors like Vigabatrin (IC50 ~ 1-10 µM in various assays) [2]. This quantitative benchmark allows researchers to select this compound as a reference point for weak GABA-AT inhibition in SAR studies, or as a non-covalent scaffold for further optimization.

GABA-AT Enzyme Inhibition Neurological Research

Comparative Enzyme Inhibition: Weak but Defined Affinity for Human Carbonic Anhydrase I

4-(Pyrimidin-2-ylamino)butanoic acid shows a Ki of 83,100 nM (83.1 µM) against recombinant human carbonic anhydrase I (hCA I) [1]. This affinity is substantially weaker than that of standard sulfonamide inhibitors like acetazolamide (Ki for hCA I is ~ 250 nM) [2]. This establishes the compound as a very weak, non-sulfonamide inhibitor, useful for exploring alternative chemotypes that engage CA I without the potent, typically sulfonamide-dependent, inhibition profile.

Carbonic Anhydrase I Enzyme Inhibition Metabolic Research

Physicochemical Differentiation: LogP and Polar Surface Area Define Its Scaffold Utility

The calculated ACD/LogP of 4-(pyrimidin-2-ylamino)butanoic acid is 0.24, with a polar surface area (PSA) of 75 Ų . This profile contrasts sharply with more lipophilic, complex pyrimidine-based kinase inhibitors like CRT0066101 (cLogP ~ 3.5) [1]. The compound's low lipophilicity and moderate PSA suggest high aqueous solubility and poor membrane permeability, making it an ideal starting point for fragment-based drug discovery (FBDD) or as a soluble linker, rather than a drug-like lead. In procurement, this differentiates it from more advanced, lipophilic intermediates.

Drug Design ADME Scaffold Optimization

Procurement-Specific Research Applications for 4-(Pyrimidin-2-ylamino)butanoic Acid


Medicinal Chemistry: GABA-AT Inhibitor Hit-to-Lead and SAR Studies

Based on its defined Ki of 45.9 µM for GABA-AT [1], this compound is best deployed as a starting point for medicinal chemists aiming to develop novel, non-covalent GABA-AT inhibitors for neurological disorders such as epilepsy or addiction. Its weak, quantifiable affinity provides a clear benchmark for assessing improvements in potency during structure-activity relationship (SAR) exploration. Researchers can systematically modify the butanoic acid linker or the pyrimidine ring to enhance binding and selectivity.

Chemical Biology: Carbonic Anhydrase I Tool Compound and Negative Control

With its weak Ki of 83.1 µM against hCA I [2], this compound serves as a valuable, non-sulfonamide negative control in biochemical and cellular assays exploring carbonic anhydrase function. It allows researchers to distinguish specific, high-affinity inhibition from nonspecific or matrix effects. This is particularly useful in profiling new chemical entities for off-target CA I activity, where a negative result with a weak binder like this compound strengthens confidence in the selectivity of a new inhibitor.

Fragment-Based Drug Discovery (FBDD): Soluble Pyrimidine Scaffold for Library Design

The favorable physicochemical properties, specifically the low predicted logP (0.24) and high predicted aqueous solubility, make 4-(pyrimidin-2-ylamino)butanoic acid an excellent candidate for inclusion in fragment libraries . Its small size (MW 181.19) and defined, albeit weak, interactions with targets like GABA-AT and CA I validate it as a privileged fragment that can be efficiently elaborated using structure-based drug design techniques to improve potency and drug-like properties.

Synthetic Chemistry: Building Block for Derivatization and Conjugation

As a bifunctional molecule containing both a carboxylic acid and an aminopyrimidine, this compound is a versatile building block for generating diverse chemical libraries . The carboxylic acid moiety can be readily activated for amide or ester bond formation, enabling conjugation to larger biomolecules, polymers, or solid supports. This makes it suitable for synthesizing more complex pyrimidine-containing probes, affinity reagents, or novel materials with tailored properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyrimidin-2-ylamino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.